Several papers highlight the role of bicyclo[2.2.1]heptane derivatives as cannabinoid receptor antagonists, specifically targeting either the CB1 or CB2 receptor subtypes. These antagonists have been investigated for their potential therapeutic applications in various conditions, including pain management [ [], [] ], appetite regulation [ [] ], inflammatory responses [ [], [] ], and cancer [ [] ].
Cannabinoid receptor antagonists, including those containing the bicyclo[2.2.1]heptane moiety, exert their effects by binding to cannabinoid receptors (CB1 and/or CB2) and blocking the actions of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This blockade disrupts cannabinoid signaling pathways involved in various physiological processes, ultimately leading to the observed therapeutic effects [ [], [], [] ].
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2